molecular formula C17H10F3NO3 B2600386 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene CAS No. 79567-19-4

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene

Cat. No.: B2600386
CAS No.: 79567-19-4
M. Wt: 333.266
InChI Key: UMKITIRTCGGRFI-UHFFFAOYSA-N
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Description

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene typically involves the reaction of 2-naphthol with 2-nitro-4-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions are generally mild and functional group tolerant, making this method efficient for the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: The major product is 2-[2-Amino-4-(trifluoromethyl)phenoxy]naphthalene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)phenol: Similar structure but lacks the naphthalene ring.

    2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol: Similar structure but with a phenol group instead of a naphthalene ring.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)13-6-8-16(15(10-13)21(22)23)24-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKITIRTCGGRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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